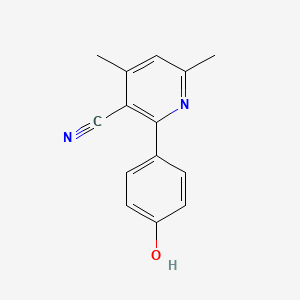
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile (HPDMN) is a chemical compound that belongs to the family of nicotinonitriles. It has been extensively studied for its potential use in scientific research due to its unique properties. HPDMN is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for various biological applications.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and can induce cell death in various cancer cell lines. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is not fully understood. However, it is believed that 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile induces cell death in cancer cells by activating the mitochondrial pathway of apoptosis. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and act as a fluorescent probe for imaging biological systems. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile in lab experiments is its ability to easily penetrate cell membranes. This makes it an ideal candidate for various biological applications. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. One area of research could focus on optimizing the synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile to improve yield and purity. Additionally, more research could be done to understand the mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in cancer therapy. Further studies could also investigate the potential use of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile as a fluorescent probe for imaging biological systems. Finally, more research could be done to understand the biochemical and physiological effects of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzaldehyde. This intermediate is then reacted with 2,4-pentanedione to form the final product, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-7-10(2)16-14(13(9)8-15)11-3-5-12(17)6-4-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCKJJUPJNXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-4,6-dimethylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![4-methoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6012189.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)

![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)


![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)